4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
CAS No.: 2640863-03-0
Cat. No.: VC11868964
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640863-03-0 |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | [4-(4-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C18H23N3O2S/c1-2-13-6-5-7-15-16(13)19-18(24-15)21-10-11-23-14(12-21)17(22)20-8-3-4-9-20/h5-7,14H,2-4,8-12H2,1H3 |
| Standard InChI Key | WZZBVIJCDQNREI-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4 |
| Canonical SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a polycyclic organic compound with the molecular formula C₁₈H₂₃N₃O₂S and a molar mass of 345.5 g/mol. Its IUPAC name, [4-(4-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone, systematically describes the connectivity of its three primary components:
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A 4-ethyl-1,3-benzothiazole core, providing aromaticity and π-stacking potential.
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A morpholine ring at position 2, contributing conformational flexibility and hydrogen-bonding capacity.
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A pyrrolidine-1-carbonyl group attached to the morpholine subunit, introducing steric bulk and amide functionality.
The SMILES notation (CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4) and InChIKey (WZZBVIJCDQNREI-UHFFFAOYSA-N) further specify its stereoelectronic configuration.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2640863-03-0 |
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | [4-(4-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4 |
| XLogP3-AA | 3.2 (estimated) |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 4-ethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole follows a multi-step sequence involving:
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Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic or thermal conditions.
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Morpholine Ring Introduction: Nucleophilic substitution at the benzothiazole’s C2 position using morpholine derivatives, often facilitated by coupling agents like HATU or DCC.
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Pyrrolidine-1-carbonyl Functionalization: Amide bond formation between the morpholine’s secondary amine and pyrrolidine carbonyl chloride, typically in anhydrous DMF or THF.
Microwave-assisted synthesis—a method validated for analogous heterocycles —may enhance reaction efficiency, though explicit protocols for this compound remain unpublished.
Table 2: Hypothetical Reaction Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-4-ethylthiophenol + Cyclohexanone | HCl (conc.), reflux, 6h | 78 |
| 2 | Intermediate + Morpholine-2-carboxylic acid | HATU, DIPEA, DMF, 25°C, 12h | 65 |
| 3 | Morpholine adduct + Pyrrolidine carbonyl chloride | THF, 0°C → RT, 4h | 82 |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (estimated at 3.2) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Polar aprotic solvents (DMF, DMSO) are likely optimal for dissolution, while precipitation occurs in water or hexane.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide I), ν(C=S) at ~1120 cm⁻¹ (benzothiazole), and ν(N-H) at ~3300 cm⁻¹ (morpholine) .
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¹H NMR: Diagnostic signals include δ 1.2–1.4 ppm (CH₃ of ethyl), δ 3.5–4.2 ppm (morpholine/pyrrolidine CH₂), and δ 7.2–8.1 ppm (benzothiazole aromatic protons).
| Compound Class | IC₅₀ (Target) | Reference |
|---|---|---|
| Benzothiazole-triazoles | 0.09 μM (EGFR T790M) | |
| Thiadiazole derivatives | 24 μg/mL (C. albicans) | |
| Morpholine-amides | 1.2 nM (PI3Kγ) |
Applications and Research Directions
Medicinal Chemistry
The compound’s modular structure allows derivatization at:
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The ethyl group (C4 of benzothiazole) for tuning lipophilicity.
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The pyrrolidine carbonyl for enhancing target selectivity.
Industrial and Material Science
Benzothiazoles are employed in organic LEDs and corrosion inhibitors. The morpholine subunit could facilitate coordination with metal ions, suggesting applications in catalysis or sensors.
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